molecular formula C7H8INO2S B8630071 2-Iodo-4-(methylsulfonyl)aniline

2-Iodo-4-(methylsulfonyl)aniline

Cat. No.: B8630071
M. Wt: 297.12 g/mol
InChI Key: QEFGKGMHWLOVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4-(methylsulfonyl)aniline is a useful research compound. Its molecular formula is C7H8INO2S and its molecular weight is 297.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

2-iodo-4-methylsulfonylaniline

InChI

InChI=1S/C7H8INO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3

InChI Key

QEFGKGMHWLOVLS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-(methylsulfonyl)aniline hydrochloride (2.0 g, 9.7 mmol) in EtOH (40 mL) was added KOtBu (1.3 g, 11.4 mmol). The reaction mixture was stirred for 15 minutes, then a slurry of silver sulfate (3.3 g, 10.6 mmol) and iodine (2.4 g, 9.6 mmol) in EtOH (100 mL) was added. The reaction mixture was stirred at 50° C. for 3 h, then cooled to r.t., filtered through Celite®, and the filtrate concentrated in vacuo. Recrystallisation from EtOH gave the title compound (1.9 g, 66%) as an off-white solid. LCMS (ES+) 319.8 (M+Na)+, RT 2.77 minutes (Method 5).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
3.3 g
Type
catalyst
Reaction Step Three
Yield
66%

Synthesis routes and methods II

Procedure details

To a solution of iodine (20.8 g, 81.8 mmol) and silver sulfate (25.5 g, 81.8 mmol) in ethanol (1 L) was added 4-(methylsulfonyl)aniline (14 g, 81.8 mmol). After stirring overnight, the solution was filtered. The precipitate was then suspended in THF and stirred for 48 h, then filtered again and the filtrate was concentrated in vacuo to give 15.5 g (64%) of tan solid. The original filtrate was also concentrated in vacuo and then suspended in ethanol with stirring, then filtered and dried in vacuo to give another 7.92 g (33%) of tan solid.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
catalyst
Reaction Step One
Yield
64%

Synthesis routes and methods III

Procedure details

To a vigorously stilted solution of 100 g of 4-(methylsulfonyl)-phenylamine dissolved in 5.5 L of EtOH at 50° C. was added a mixture of 49.3 g of iodine and 110 g of silver sulfate in 1 L of EtOH. This was repeated after 1 h of stirring. After another hour, a mixture of 49.3 g of iodine and 43.8 g of silver sulfate in 1 L of EtOH was added and the mixture stirred overnight. The hot solution was then filtered through Celite and the solvent stripped. The residue was triturated with 1 L of EtOH at 50° C. for 45 min and cooled to 0° C. The product was filtered and collected to give 140 g of the title compound as a brown solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 L
Type
solvent
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
110 g
Type
catalyst
Reaction Step Two
Quantity
49.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
43.8 g
Type
catalyst
Reaction Step Three

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